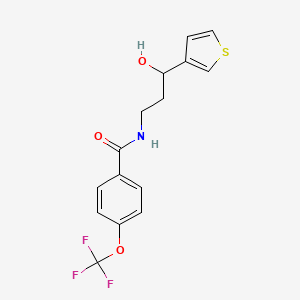

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide

描述

属性

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3S/c16-15(17,18)22-12-3-1-10(2-4-12)14(21)19-7-5-13(20)11-6-8-23-9-11/h1-4,6,8-9,13,20H,5,7H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZOFWCSOGDYTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(C2=CSC=C2)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

Hydroxylation: The final step involves the hydroxylation of the propyl chain, which can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or hydrogen peroxide.

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzamides.

科学研究应用

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it suitable for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

作用机制

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

相似化合物的比较

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzamide derivatives, focusing on substituents, synthetic routes, and functional properties:

Structural and Functional Analysis:

Backbone Variations: The target compound’s hydroxypropyl-thiophene side chain distinguishes it from analogs like 4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide, which employs a diazepane-containing alkyl chain for dopamine receptor binding . The hydroxy group in the target compound may enhance solubility compared to purely hydrophobic chains.

Synthetic Efficiency: Yields for related compounds range from 45% to 78%, with lower yields often associated with multi-step purifications (e.g., reverse-phase chromatography in ).

Dopamine receptor ligands (e.g., ) highlight the role of nitrogen-containing side chains (piperazine, diazepane) in receptor binding, whereas the target compound’s hydroxypropyl group may favor alternative targets like kinases or transporters.

生物活性

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with a trifluoromethoxy group and a thiophene moiety. Its structural formula can be represented as follows:

Key Functional Groups

- Trifluoromethoxy Group : Known for enhancing lipophilicity and metabolic stability.

- Thiophene Ring : Often associated with various pharmacological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar benzamide derivatives. For instance, compounds with structural similarities have shown promising results in inhibiting tumor growth in various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

| Compound B | U87 | 45.2 ± 13.0 | PI3K pathway inhibition |

The compound's ability to induce apoptosis and inhibit key signaling pathways suggests it may possess similar activities, warranting further investigation into its anticancer effects .

Antimicrobial Activity

Benzamide derivatives, including those with thiophene substitutions, have demonstrated antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate their effectiveness:

| Pathogen | MIC (μg/mL) |

|---|---|

| S. aureus | 28-168 |

| E. coli | 135-229 |

These findings suggest that this compound could be explored for its antimicrobial potential .

The biological activity of this compound may involve several mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival.

- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases can lead to increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some benzamide derivatives induce oxidative stress in cancer cells, leading to cell death.

Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives revealed that those with trifluoromethoxy substitutions exhibited enhanced efficacy against breast cancer cell lines. The results indicated that these compounds could significantly reduce tumor volume in vivo models .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiophene-containing benzamides showed promising results against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。